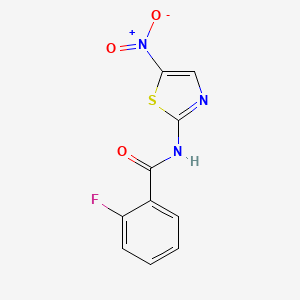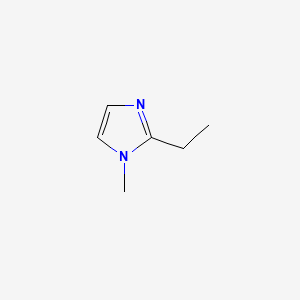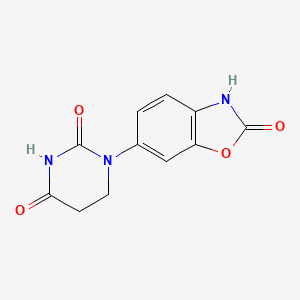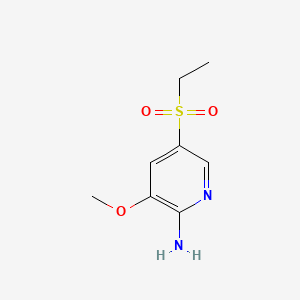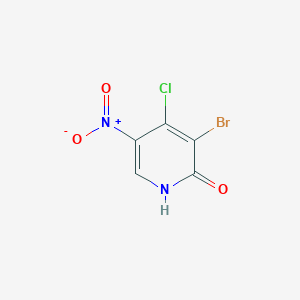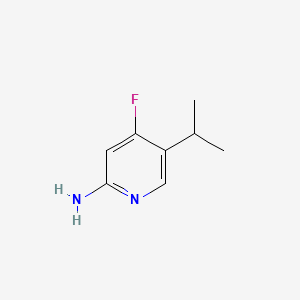
4-Fluoro-5-isopropylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-5-isopropylpyridin-2-amine is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical and biological properties. The presence of fluorine can influence the compound’s reactivity, stability, and interaction with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 4-Fluoro-5-isopropylpyridin-2-amine, often involves selective fluorination reactions. One common method is the nucleophilic substitution of a halogenated pyridine precursor with a fluorinating agent. For instance, the Balz-Schiemann reaction can be employed, where a diazonium salt is converted to a fluorinated compound using fluoroboric acid .
Industrial Production Methods: Industrial production of fluorinated pyridines typically involves large-scale fluorination processes using specialized equipment to handle the reactive and often hazardous fluorinating agents. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-5-isopropylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation yields N-oxides, while substitution reactions yield various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-5-isopropylpyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological systems due to the presence of the fluorine atom.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-5-isopropylpyridin-2-amine involves its interaction with molecular targets influenced by the fluorine atom. Fluorine’s high electronegativity can affect the compound’s binding affinity to enzymes or receptors, altering biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Fluoropyridine: Another fluorinated pyridine with similar reactivity but different substitution patterns.
5-Fluorouracil: A fluorinated pyrimidine used in cancer treatment, showcasing the importance of fluorine in medicinal chemistry.
Uniqueness: 4-Fluoro-5-isopropylpyridin-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other fluorinated pyridines .
Eigenschaften
Molekularformel |
C8H11FN2 |
|---|---|
Molekulargewicht |
154.18 g/mol |
IUPAC-Name |
4-fluoro-5-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C8H11FN2/c1-5(2)6-4-11-8(10)3-7(6)9/h3-5H,1-2H3,(H2,10,11) |
InChI-Schlüssel |
XUWVPEFLOSEPLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=C(C=C1F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


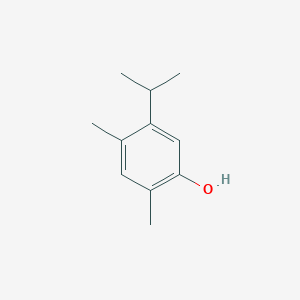
acetate](/img/structure/B13936113.png)
![3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]benzoic acid](/img/structure/B13936123.png)
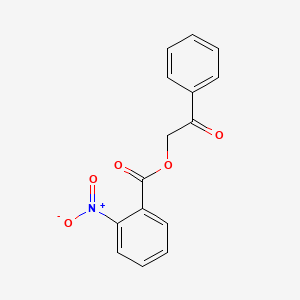

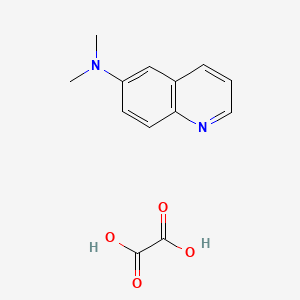

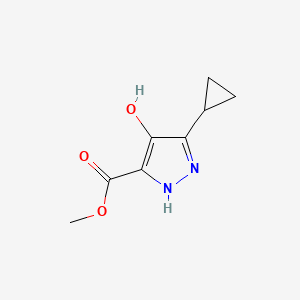
![Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13936178.png)
